1,3-Diethylcyclohexane

Catalog No.
S15955592
CAS No.
1678-99-5
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diethylcyclohexane

CAS Number

1678-99-5

Product Name

1,3-Diethylcyclohexane

IUPAC Name

1,3-diethylcyclohexane

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-9-6-5-7-10(4-2)8-9/h9-10H,3-8H2,1-2H3

InChI Key

WJUNKQFLRQGJAR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)CC

1,3-Diethylcyclohexane is an organic compound characterized by the molecular formula C12H22C_{12}H_{22}. It is a disubstituted cyclohexane, where two ethyl groups are attached to the first and third carbon atoms of the cyclohexane ring. The compound can exist in multiple stereoisomeric forms, including cis and trans isomers. The cis isomer has both ethyl groups on the same side of the ring, while the trans isomer has them on opposite sides. This structural arrangement significantly influences its physical and chemical properties, as well as its reactivity in various

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
  • Reduction: Reduction typically involves the addition of hydrogen to the compound, often facilitated by metal catalysts.
  • Substitution: Halogenation reactions may occur, wherein hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.

These reactions are crucial for understanding the compound's behavior in synthetic chemistry and its potential applications.

1,3-Diethylcyclohexane can be synthesized through several methods:

  • Hydrogenation of 1,3-diethylcyclohexene: This method typically involves using a metal catalyst such as palladium or platinum under high pressure and temperature conditions to facilitate the hydrogenation process.
  • Catalytic hydrogenation: In industrial settings, this compound is often produced via catalytic hydrogenation processes using fixed-bed reactors with metal catalysts like nickel or platinum at elevated temperatures and pressures.

These synthesis routes highlight the versatility of 1,3-diethylcyclohexane in organic chemistry.

1,3-Diethylcyclohexane finds various applications in scientific research and industry:

  • Model Compound: It serves as a model compound for studying conformational analysis and stereochemistry of cyclohexane derivatives.
  • Material Science: The compound is utilized in synthesizing polymers and materials with specific properties due to its unique structural characteristics.
  • Catalysis Research: It is employed to explore ring-opening reactions and the effects of different catalysts on these processes.

These applications underscore its significance in both theoretical studies and practical implementations.

Interaction studies involving 1,3-diethylcyclohexane primarily focus on its conformational dynamics and steric interactions with other molecules. These studies can provide insights into how the compound behaves in various environments and its potential effects when interacting with biological systems or other chemical species. Understanding these interactions is essential for exploring its utility in different chemical contexts.

Several compounds share structural similarities with 1,3-diethylcyclohexane. Here are some notable comparisons:

CompoundStructure DescriptionUnique Features
1,2-DiethylcyclohexaneEthyl groups on adjacent carbon atomsDifferent steric interactions leading to distinct conformations.
1,4-DiethylcyclohexaneEthyl groups on opposite sides of the ringExhibits different chemical and physical properties compared to 1,3-diethylcyclohexane.
EthylcyclohexaneA simpler compound with only one ethyl group attachedLess complex steric interactions compared to diethyl derivatives.

Uniqueness of 1,3-Diethylcyclohexane

The uniqueness of 1,3-diethylcyclohexane lies in its specific steric interactions and conformational preferences. The cis isomer tends to be more stable than the trans isomer due to favorable equatorial positioning of larger substituents. This difference in stability and reactivity makes it an interesting subject for studying conformational analysis and stereochemistry within organic chemistry.

XLogP3

4.8

Exact Mass

140.156500638 g/mol

Monoisotopic Mass

140.156500638 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

Explore Compound Types